Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
PENTYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of naphthofuran derivatives
Preparation Methods
The synthesis of PENTYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as naphthalene derivatives and furan derivatives.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Esterification: The carboxylate group is introduced through esterification reactions, often using alcohols like pentanol.
Final Functionalization: The ethylbenzene group is added through alkylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
PENTYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like carbonyls.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: Ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Scientific Research Applications
PENTYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and functional materials.
Biological Studies: The compound is used in biochemical assays to study its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of PENTYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The naphthofuran core may interact with cellular membranes or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to PENTYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE include other naphthofuran derivatives and sulfonamide-containing compounds. Some examples are:
Naphthofuran Derivatives: Compounds like 2-methyl-3-nitronaphtho[1,2-b]furan and 5-bromo-2-methylnaphtho[1,2-b]furan.
Sulfonamide-Containing Compounds: Molecules such as 4-ethylbenzenesulfonamide and N-(4-ethylphenyl)sulfonamide.
The uniqueness of PENTYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H29NO5S |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
pentyl 5-[(4-ethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H29NO5S/c1-4-6-9-16-32-27(29)25-18(3)33-26-22-11-8-7-10-21(22)24(17-23(25)26)28-34(30,31)20-14-12-19(5-2)13-15-20/h7-8,10-15,17,28H,4-6,9,16H2,1-3H3 |
InChI Key |
DAGRCZLWSYSXDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)CC)C |
Origin of Product |
United States |
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